

Technical Guide: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

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Compound of Interest

Compound Name: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B131814

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CAS Number: 148038-83-9[\[1\]](#)

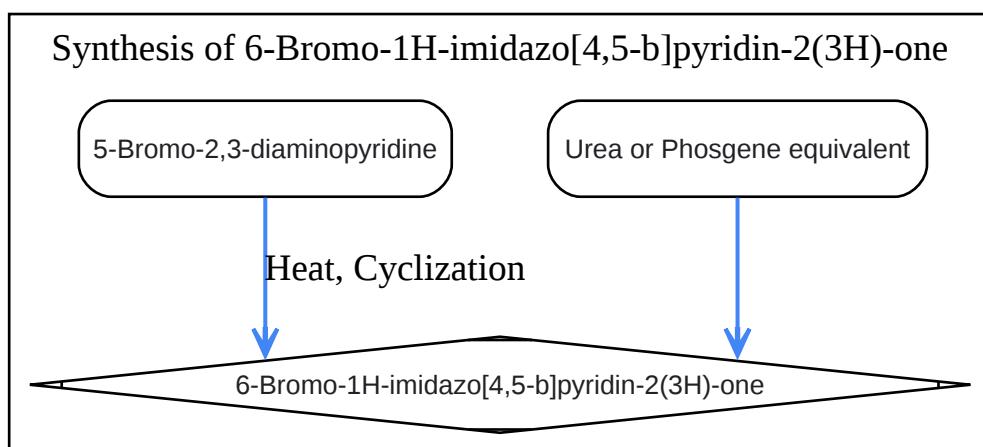
This technical guide provides a comprehensive overview of **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrN ₃ O	[1]
Molecular Weight	214.02 g/mol	[1]
Appearance	Solid (form may vary)	
Storage	Sealed in a dry place at room temperature.	[1]

Synthesis

The synthesis of the core scaffold, **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one**, can be achieved through the cyclization of a substituted diaminopyridine. A plausible synthetic route is illustrated below.[\[2\]](#)



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Caption: Synthetic scheme for **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one**.

Experimental Protocol (General Procedure):

A mixture of 5-bromo-2,3-diaminopyridine and a carbonyl source (e.g., urea or a phosgene equivalent) is heated in a suitable high-boiling solvent. The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

The N-H protons of the imidazo[4,5-b]pyridin-2(3H)-one core can be readily substituted to yield a variety of N-alkylated and N-acylated derivatives.

Experimental Protocol for N-Alkylation:[3]

To a stirred solution of **6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** in an appropriate solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) are added. The corresponding alkyl halide (e.g., methyl iodide) is then added, and the reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

Experimental Protocol for N-Acylation:[4]

To a solution of **6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** in a solvent like DMF, a base such as potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide are added. The acyl chloride (e.g., acetyl chloride) is added dropwise, and the mixture is heated under reflux for 24 hours. After cooling, the solid is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Spectroscopic Data

Detailed spectroscopic data for the parent compound is not readily available in the cited literature. However, data for some of its N-substituted derivatives have been reported.

Table of Spectroscopic Data for Selected Derivatives:

Derivative	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	Mass Spec (m/z)	IR (cm ⁻¹)	Reference
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one	Data not provided in abstract	Data not provided in abstract	$M_r = 256.07$	Not specified	[4]
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one	Data not provided in abstract	Data not provided in abstract	$M_r = 242.08$	Not specified	[3]
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one	Data not provided in abstract	Data not provided in abstract	$M_r = 228.06$	Not specified	[5]
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole	7.25-8.12 (m, aromatic), 12.82 (br, 1H, NH)	127.12-144.79	Not specified	3447, 3030, 1598, 1499	[6]

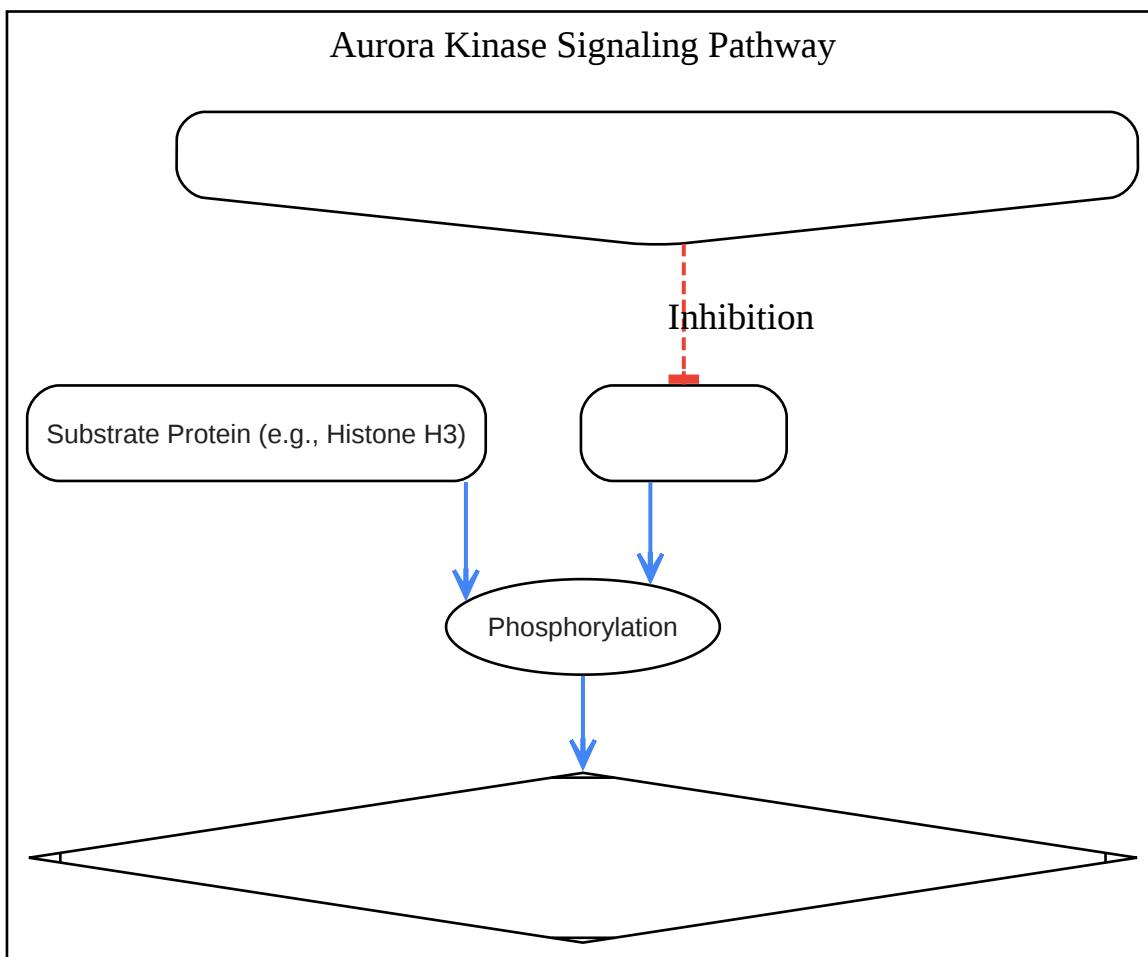
Reactivity and Potential Applications

The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in many biologically active compounds. The bromine atom at the 6-position provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki coupling, to introduce diverse substituents.^[7]

Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their potential as inhibitors of key cellular signaling proteins, including Aurora kinases and phosphodiesterases (PDEs).^[4]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.^[8] Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy.^{[8][9]} Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

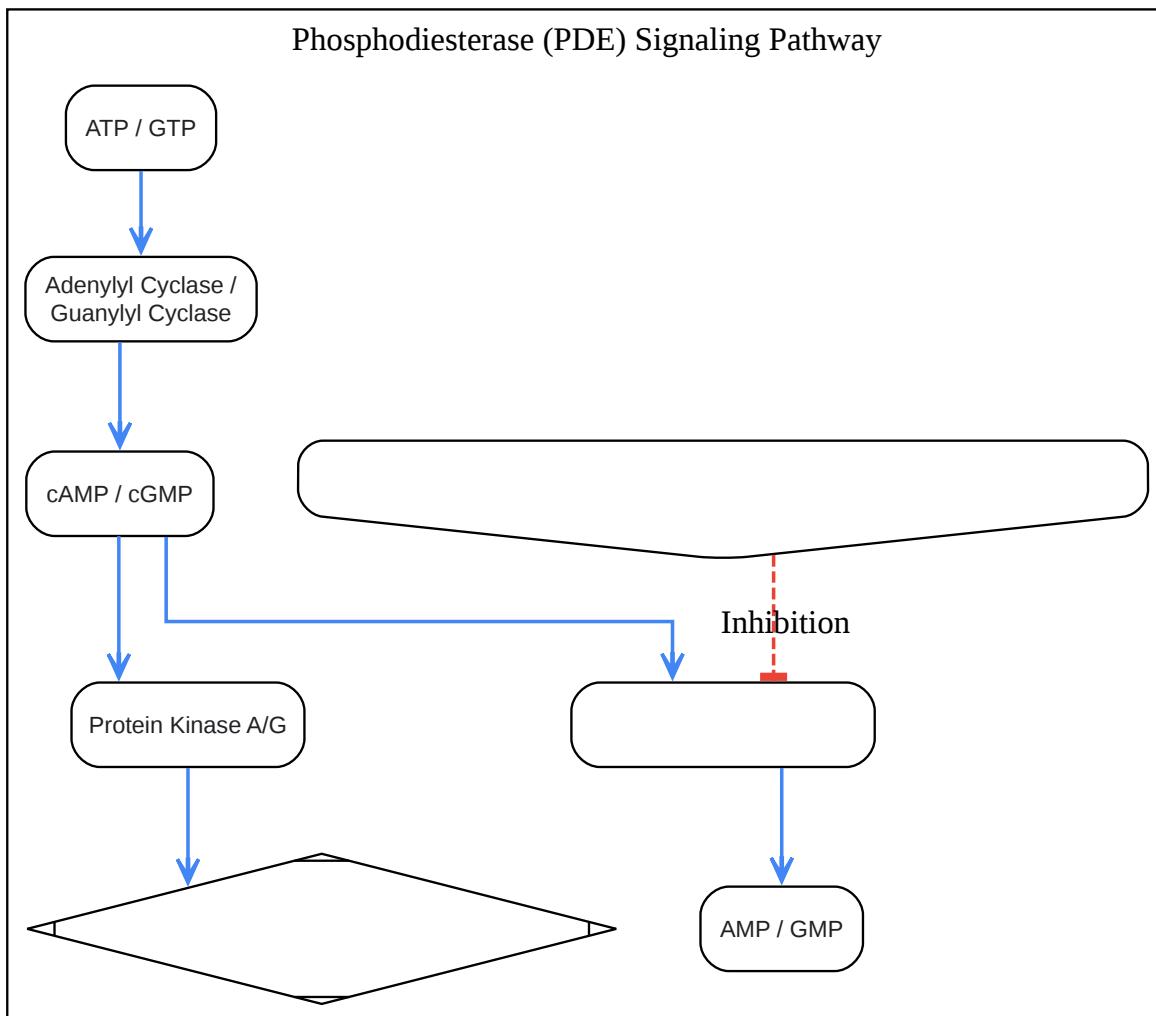


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Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of potential drugs.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^[10] By inhibiting PDEs, the levels of these second messengers increase, leading to various physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.^[10] PDE inhibitors are used to treat a range of conditions, including erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD).^[10] ^[11]^[12]



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Caption: Overview of the phosphodiesterase signaling pathway and its inhibition.

Safety and Handling

A safety data sheet (SDS) for **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** indicates that it should be handled with care.^[13] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The substance should be handled in a well-ventilated area. For detailed safety information, refer to the specific safety data sheet provided by the supplier.

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References

- 1. 148038-83-9|6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. combi-blocks.com [combi-blocks.com]
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